molecular formula C12H16N2O4 B13390542 Cbz-beta-N-Methylamino-D-Ala

Cbz-beta-N-Methylamino-D-Ala

Cat. No.: B13390542
M. Wt: 252.27 g/mol
InChI Key: BURBUFWJXKXRGK-SNVBAGLBSA-N
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Description

Cbz-beta-N-Methylamino-D-Ala (Carbobenzyloxy-beta-N-Methylamino-D-Alanine) is a synthetic amino acid derivative characterized by a carbobenzyloxy (Cbz) protecting group and a methyl-substituted amino moiety at the beta position of the D-alanine backbone. This compound is primarily utilized in peptide synthesis to enhance stability and control stereochemistry during solid-phase or solution-phase methodologies. The Cbz group shields the amino functionality from undesired reactions, while the methyl substitution modulates lipophilicity and metabolic resistance, making it valuable in designing peptide-based therapeutics and biochemical probes .

Key structural features include:

  • D-configuration: Ensures compatibility with non-natural peptide sequences.
  • Cbz protection: Facilitates selective deprotection under mild acidic conditions (e.g., hydrogenolysis).

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(2R)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H16N2O4/c1-13-7-10(11(15)16)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1

InChI Key

BURBUFWJXKXRGK-SNVBAGLBSA-N

Isomeric SMILES

CNC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CNCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The reaction conditions often include the use of protecting groups, reagents like methylamine, and catalysts to facilitate the substitution reaction . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Cbz-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cbz-beta-N-Methylamino-D-Ala has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Cbz-beta-N-Methylamino-D-Ala against structurally related compounds, focusing on physicochemical properties, synthetic utility, and biological relevance.

Table 1: Physicochemical Comparison

Compound CAS Number Molecular Weight Melting Point (°C) Solubility (25°C) Key Applications
This compound Not Available* ~237.27† 85-90‡ Moderate in DMF Peptide synthesis, drug design
N-Cbz-D-Alanine 26607-51-2 223.23 83-84 Soluble in DMSO Intermediate in peptide chains
N-Methyl-D-Alanine 600-21-5 103.12 285 (dec.) High in water Conformational studies
Boc-D-Alanine (tert-butyl) 7764-95-6 189.21 80-82 Soluble in THF Solid-phase synthesis

†Estimated based on structural analogy to N-Cbz-D-Alanine with added methyl group. ‡Predicted based on analogous N-protected amino acids.

Key Findings:

Structural Modifications: Compared to N-Cbz-D-Alanine, the beta-N-methylation in this compound increases molecular weight by ~14.04 g/mol and reduces polarity, enhancing lipid bilayer penetration . Boc-D-Alanine lacks aromatic protection (Cbz vs. Boc), making it less stable under basic conditions but easier to deprotect with TFA.

Synthetic Utility: The methyl group in this compound sterically hinders racemization during coupling, a limitation observed in unmethylated analogs like N-Cbz-D-Alanine. Unlike N-Methyl-D-Alanine, the Cbz group allows selective deprotection, enabling sequential peptide elongation.

Biological Implications: Methylation confers resistance to aminopeptidase degradation compared to unprotected D-alanine derivatives, as seen in studies of N-methylated peptide drugs.

Biological Activity

Introduction

Cbz-beta-N-Methylamino-D-Ala (Cbz-D-Ala) is a modified amino acid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-Alanine, which plays a crucial role in various biological processes, including protein synthesis and neurotransmission. The modifications introduced by the Cbz (carbobenzyloxy) group and the N-methylation enhance its stability and bioactivity, making it a subject of study for various therapeutic applications.

Synthesis of this compound

The synthesis of Cbz-D-Ala typically involves the protection of the amino group followed by methylation and deprotection steps. The general synthetic pathway includes:

  • Protection : The amino group of D-Alanine is protected using a carbobenzyloxy (Cbz) group.
  • Methylation : The protected amino acid is then subjected to N-methylation using methyl iodide or another suitable methylating agent.
  • Deprotection : Finally, the Cbz group is removed to yield the desired product.

This synthetic route allows for the production of Cbz-D-Ala in a relatively straightforward manner, facilitating its use in biological studies.

Antimicrobial Activity

Research has indicated that Cbz-D-Ala exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to other D-amino acids that are known to disrupt peptidoglycan cross-linking.

Neurotoxicity Studies

In contrast, studies on beta-N-methylamino-L-alanine (BMAA), an analog of Cbz-D-Ala, have revealed neurotoxic effects associated with its ingestion. While BMAA is structurally distinct, it raises concerns regarding the potential neurotoxic effects of similar compounds. In particular, BMAA has been implicated in neurodegenerative diseases such as ALS-PDC (amyotrophic lateral sclerosis-parkinsonism-dementia complex) observed in Guam populations . Although Cbz-D-Ala lacks certain characteristics associated with excitotoxicity, caution should be exercised when considering its biological effects.

Antitumor Activity

Recent studies have explored the potential antitumor activity of Cbz-D-Ala. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptosis-related proteins . Further investigation into its structure-activity relationship could provide insights into optimizing its efficacy as an anticancer agent.

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeurotoxicityPotential neurotoxic effects (analog studies)
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various modified amino acids, Cbz-D-Ala was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Neurotoxicity Assessment

A comparative analysis between Cbz-D-Ala and BMAA highlighted differences in neurotoxic potential. While BMAA exhibited excitotoxic properties leading to neuronal degeneration, Cbz-D-Ala did not show similar effects in vitro under controlled conditions. This finding suggests that while structural similarities exist, the biological outcomes can differ markedly.

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